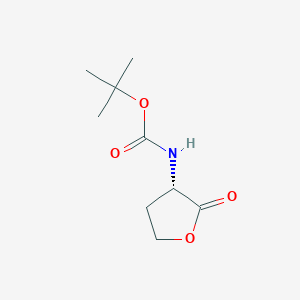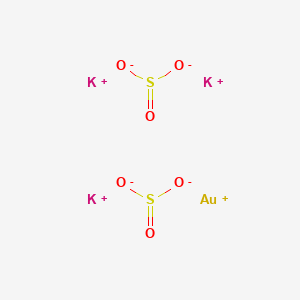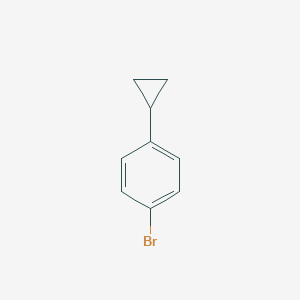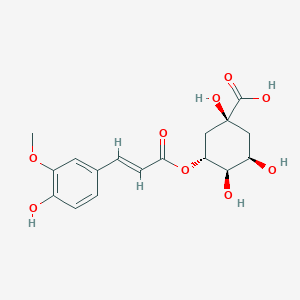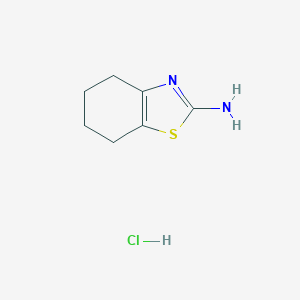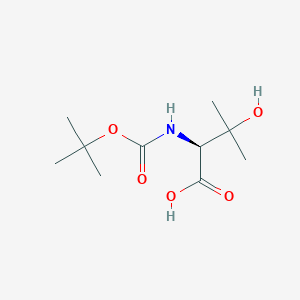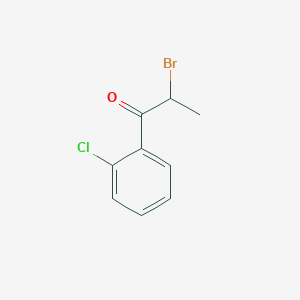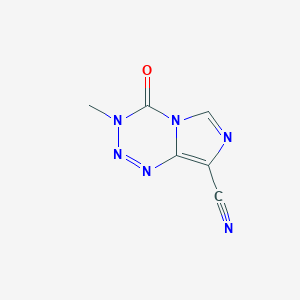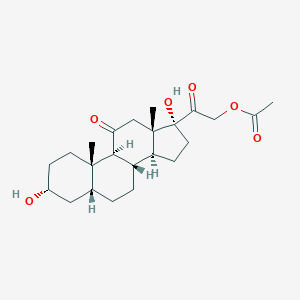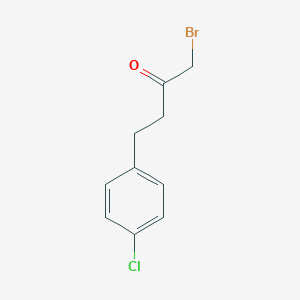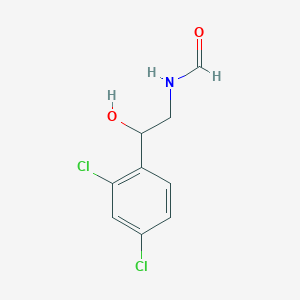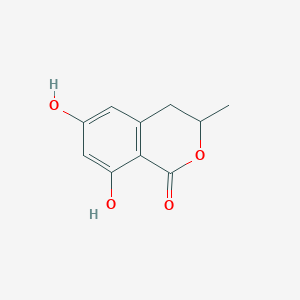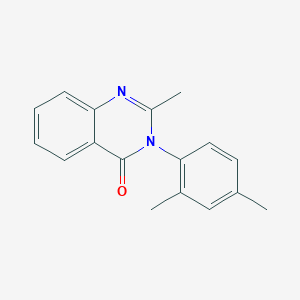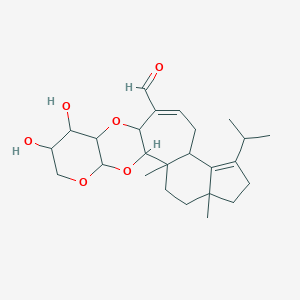
Erinacine A
Vue d'ensemble
Description
Enantioselective Total Synthesis of (-)-Erinacine B
The first enantioselective total synthesis of (-)-erinacine B has been successfully achieved, highlighting a convergent construction of the 5-6-7 tricyclic cyathane core system. This synthesis utilized chiral building blocks prepared through asymmetric catalysis and achieved highly stereoselective construction of all stereogenic centers in the aglycon .
Molecular Structure Analysis of Erinacines
Erinacines, including erinacine B, are novel diterpenoids isolated from the cultured mycelia of Hericium erinaceum. Their structures were determined through spectral data interpretation, chemical, and enzymatic reactions. These compounds have shown potent activity in stimulating nerve growth factor (NGF) synthesis .
Chemical Reactions and Biological Activities
Erinacine B's parent metabolite, erinacine P, was isolated from Hericium erinaceum and shown to be convertible into erinacine B and further into erinacine A under mild conditions. This suggests that erinacine P is a key metabolite in the biosynthesis of erinacines . Additionally, erinacine B has been synthesized through a convergent approach using new chiral building blocks and asymmetric catalysis, which could enable the divergent synthesis of optically pure cyathane diterpenoids and their derivatives for structure-activity relationship (SAR) studies .
Physical and Chemical Properties Analysis
Erinacine B, as part of the cyathane diterpenoids, shares a common scaffold that exhibits various biological activities. The synthesis of erinacine B involves the construction of the cyathin carbon skeleton, which is achieved in a limited number of steps from readily available starting materials . A formal synthesis of (-)-erinacine B has also been enabled by asymmetric organocatalysis, which includes an organocatalyzed asymmetric intramolecular vinylogous aldol reaction to build the tricyclic ring system .
Erinacine B in Neuroprotection and Anticancer Research
While the provided data does not directly discuss erinacine B's anti-inflammatory or anticancer properties, it is worth noting that related compounds, such as erinacine C, have demonstrated anti-neuroinflammatory efficacy by reducing pro-inflammatory markers and activating the Nrf2/HO-1 pathway in microglial cells . Similarly, erinacine from Hericium erinaceus has been shown to induce the opening of the mitochondrial permeability transition pore (MPTP) and inhibit the PI3K/Akt/GSK-3β signaling pathway in hepatocellular carcinoma, suggesting potential anticancer applications .
Submerged Cultivation for Erinacine Production
A novel approach to produce erinacine C by submerged cultivation of Hericium erinaceus has been investigated, which could be relevant for the production of erinacine B as well. This method involves an optimized precultivation and a suitable main cultivation medium, resulting in a tenfold increase in erinacine C production compared to previously published data .
Applications De Recherche Scientifique
1. Anticancer Properties
Erinacine, extracted from Hericium erinaceus, has shown promising anticancer roles, particularly in hepatocellular carcinoma (HCC). It facilitates the opening of the mitochondrial permeability transition pore (MPTP), impacting cell viability, proliferation, and tumor growth. The compound's action involves the PI3K/Akt/GSK-3β signaling pathway, indicating its potential for HCC treatment (Zhou et al., 2018).
2. Inhibition of Gastric Cancer Cell Viability and Invasiveness
Erinacine A, a variant of erinacine, has been found to inhibit the proliferation and invasiveness of gastric cancer cells. It triggers apoptosis, affects the FAK/AKT/p70S6K and PAK1 pathways, and alters protein expression. This provides a new mechanism for the anti-cancer effects of erinacine in human gastric cancer cells (Kuo et al., 2017).
3. Impact on Alzheimer’s Disease-Related Pathologies
Erinacine A and S from Hericium erinaceus mycelium have shown benefits in ameliorating Alzheimer’s disease-related pathologies in transgenic mice. These compounds attenuate cerebral plaque loading, reduce activation of glial cells, and promote hippocampal neurogenesis, indicating their therapeutic potential for Alzheimer's disease (Tzeng et al., 2018).
4. Longevity Promotion
Erinacine A-enriched Hericium erinaceus mycelia have been shown to extend the lifespan in Drosophila melanogaster and senescence-accelerated mice. It is linked to the induction of endogenous antioxidant enzymes, suggesting its role in promoting longevity and mitigating oxidative stress (Li et al., 2019).
5. Neuroprotective Effects
Studies have demonstrated the neuroprotective effects of erinacine A in models of traumatic optic neuropathy. It reduces apoptosis, neuroinflammation, and oxidative stress, thereby protecting retinal ganglion cells and preserving visual function (Hsu et al., 2023).
6. Bioavailability and Tissue Distribution
Research on erinacine A's bioavailability, tissue distribution, and protein binding in rats reveals its ability to penetrate the blood-brain barrier through passive diffusion. It is predominantly eliminated through feces, supporting its development for neurohealth improvement (Tsai et al., 2021).
Safety And Hazards
Erinacine A-enriched Hericium erinaceus mycelia have demonstrated therapeutic efficacy in animal models of neurodegenerative disease . Despite promising results from animal models, there have been no reports on its toxicity after long-term consumption . Therefore, it is considered relatively safe for long-term use .
Propriétés
Numéro CAS |
156101-08-5 |
|---|---|
Nom du produit |
Erinacine A |
Formule moléculaire |
C25H36O6 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
3a,5a-dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde |
InChI |
InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3 |
Clé InChI |
LPPCHLAEVDUIIW-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O |
SMILES |
CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |
SMILES canonique |
CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |
melting_point |
125-127°C |
Description physique |
Solid |
Synonymes |
(3aR,5aR,6S)-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde; [3aR-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



